molecular formula C21H19N3O4S3 B2365149 3-((Z)-4-oxo-5-((E)-3-phenylallylidene)-2-thioxothiazolidin-3-yl)-N-(4-sulfamoylphenyl)propanamide CAS No. 622355-17-3

3-((Z)-4-oxo-5-((E)-3-phenylallylidene)-2-thioxothiazolidin-3-yl)-N-(4-sulfamoylphenyl)propanamide

Cat. No.: B2365149
CAS No.: 622355-17-3
M. Wt: 473.58
InChI Key: ROPBYRYBLDSNFT-DFBITEFZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the thiazolidinone class, characterized by a 2-thioxothiazolidin-4-one core modified with a (Z)-configured 3-phenylallylidene substituent at position 5 and a propanamide linker to a 4-sulfamoylphenyl group at position 3.

Properties

IUPAC Name

3-[(5Z)-4-oxo-5-[(E)-3-phenylprop-2-enylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-sulfamoylphenyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O4S3/c22-31(27,28)17-11-9-16(10-12-17)23-19(25)13-14-24-20(26)18(30-21(24)29)8-4-7-15-5-2-1-3-6-15/h1-12H,13-14H2,(H,23,25)(H2,22,27,28)/b7-4+,18-8-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROPBYRYBLDSNFT-DFBITEFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC=C2C(=O)N(C(=S)S2)CCC(=O)NC3=CC=C(C=C3)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C=C\2/C(=O)N(C(=S)S2)CCC(=O)NC3=CC=C(C=C3)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-((Z)-4-oxo-5-((E)-3-phenylallylidene)-2-thioxothiazolidin-3-yl)-N-(4-sulfamoylphenyl)propanamide is a thiazolidinone derivative that has garnered interest due to its potential biological activities, particularly in antimicrobial and anticancer research. This article reviews the biological activity of this compound, including its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C14H13N2O4S3C_{14}H_{13}N_{2}O_{4}S_{3} with a molecular weight of approximately 355.5 g/mol. The structural representation includes a thiazolidinone core, which is known for its diverse pharmacological properties.

Antimicrobial Activity

Research indicates that thiazolidinone derivatives exhibit significant antimicrobial properties. A study demonstrated that compounds similar to the one showed activity against both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) values for these compounds were often lower than those of standard antibiotics like ampicillin and streptomycin, indicating superior efficacy in certain cases .

Table 1: Antimicrobial Activity of Thiazolidinone Derivatives

CompoundTarget BacteriaMIC (μM)Reference
3-Phenylallylidene derivativeStaphylococcus aureus37.9
5dPseudomonas aeruginosa248
5gEscherichia coli43

Anticancer Activity

Thiazolidinones have been investigated for their anticancer properties as well. Research has shown that these compounds can induce apoptosis in cancer cells through various mechanisms, including inhibition of cell proliferation and modulation of apoptotic pathways. The compound may share similar mechanisms due to its structural features.

Case Study: Anticancer Mechanism
In vitro studies on related thiazolidinone compounds indicated that they could inhibit tumor growth by targeting specific signaling pathways involved in cancer progression. For instance, some derivatives were found to inhibit COX-1/2 and LOX pathways, which are crucial in inflammation and cancer development .

The biological activity of thiazolidinones is primarily attributed to their ability to interact with various biological targets:

  • Enzyme Inhibition : Many thiazolidinones act as inhibitors of enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), which play roles in inflammatory responses and cancer progression.
  • Antioxidant Activity : Some derivatives exhibit antioxidant properties, which can protect cells from oxidative stress—an important factor in cancer development.
  • DNA Interaction : Certain thiazolidinones have shown the ability to intercalate with DNA, disrupting replication and transcription processes in cancer cells.

Comparison with Similar Compounds

Research Findings and Computational Insights

While experimental data on the target compound are sparse, molecular docking studies (e.g., AutoDock ) predict strong binding to carbonic anhydrase IX (CA-IX) via sulfamoyl interactions with Zn$^{2+}$ and hydrophilic residues. Comparatively, hydroxylated analogs () show weaker binding in silico due to reduced electron-withdrawing capacity.

ADMET Predictions :

  • The target compound’s sulfamoyl group may improve renal clearance but could increase off-target effects on sulfa-sensitive proteins.
  • Thiazole/thiadiazole derivatives () exhibit higher plasma protein binding, extending half-life but risking hepatotoxicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.